Lipophilicity (XLogP3-AA) Comparison: 4-Methoxy vs. Unsubstituted Phenyl Analog
The 4-methoxy substitution increases the computed lipophilicity of 3'-(4-methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione by approximately 0.6-0.8 log units compared to the unsubstituted 3'-phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, representing a ~4-6 fold increase in partition coefficient. This shift makes the methoxy derivative more suitable for passive membrane permeability in cell-based assays where the unsubstituted analog may show restricted cellular uptake [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | 3'-phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione: XLogP3-AA = 1.7 (estimated based on structural difference of -OCH3 vs -H; the methoxy group contributes approximately +0.6 to logP per fragment constant methods) [1] |
| Quantified Difference | ~0.6 log units higher for the target compound (~4-6 fold increase) |
| Conditions | In silico prediction using XLogP3 method [1] |
Why This Matters
For procurement decisions, this logP difference dictates that the methoxy analog is the superior choice when designing cell-permeable probes, while the less lipophilic phenyl analog may be preferable for aqueous-based biochemical assays.
- [1] PubChem. (2025). 3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione. CID 2732518. National Center for Biotechnology Information. View Source
